4-Acetyl-2-methyl-2H-indazole

Acetylcholinesterase inhibition Malaria vector control Neurobiology

Researchers investigating kinase-dependent cancers or acetylcholinesterase pathways face a scarcity of selectivity-profiled chemical probes with defined target engagement. 4-Acetyl-2-methyl-2H-indazole directly addresses this gap as a rigorously characterized 2H-indazole scaffold: • AChE Inhibition: IC50 142 nM against Anopheles gambiae AChE, enabling insecticide lead optimization • CDK4/6 Probe: Enables dissection of cell cycle dysregulation in cancer models with validated kinase binding • Structural Determinism: 2-methyl group locks tautomeric form for consistent binding orientation; 4-acetyl provides unique electronic/steric environment not replicated by 5-acetyl or 3-carboxylic acid analogs Supplied with full analytical certification for reproducible experimental outcomes.

Molecular Formula C10H10N2O
Molecular Weight 174.2 g/mol
CAS No. 1159511-27-9
Cat. No. B1519945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetyl-2-methyl-2H-indazole
CAS1159511-27-9
Molecular FormulaC10H10N2O
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=CC2=NN(C=C21)C
InChIInChI=1S/C10H10N2O/c1-7(13)8-4-3-5-10-9(8)6-12(2)11-10/h3-6H,1-2H3
InChIKeySZIZXIWWAVDLEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Acetyl-2-methyl-2H-indazole Overview


4-Acetyl-2-methyl-2H-indazole (CAS 1159511-27-9), also known as 1-(2-methyl-2H-indazol-4-yl)ethan-1-one, is a synthetic, heterocyclic small molecule belonging to the 2H-indazole class, characterized by a rigid bicyclic core with an acetyl substituent at the 4-position and a methyl group at the 2-position [1]. This compound is primarily utilized as a versatile building block and chemical probe in medicinal chemistry and chemical biology research, with reported interactions against various kinase targets and acetylcholinesterase (AChE) [2], underscoring its value in early-stage drug discovery and biological investigations.

Kinase probe & chemical biology tool
Acetylcholinesterase inhibition studies
2H-indazole building block for medchem

Why 4-Acetyl-2-methyl-2H-indazole Is Unique


The specific substitution pattern of 4-Acetyl-2-methyl-2H-indazole is critical for its biological activity profile and cannot be assumed for other indazole derivatives. The 2-methyl group is essential for directing the compound's tautomeric form and, consequently, its binding orientation within biological targets, as shown in kinase inhibitor SAR studies [1]. Furthermore, the acetyl group at the 4-position provides a distinct electronic and steric environment that is not replicated by analogs with different substitution patterns, such as 5-acetyl or 3-carboxylic acid derivatives. This structural uniqueness translates to a specific, quantifiable inhibition of Acetylcholinesterase (AChE) with an IC50 of 142 nM [2], a level of activity that is absent in close structural analogs, making this compound a specific chemical probe and not a generic indazole source.

! 2-Methyl group directs tautomeric form and target binding; regioisomers may shift orientation
! 4-Acetyl electronic environment is not replicated by 5-acetyl or 3-carboxylic acid analogs
! Reported AChE inhibition activity is absent in close structural analogs without this substitution pattern

4-Acetyl-2-methyl-2H-indazole: Quantitative Evidence


AChE Inhibition Potency

This compound is a confirmed inhibitor of acetylcholinesterase (AChE) from the malaria mosquito Anopheles gambiae, with an IC50 of 142 nM [1]. This activity is a direct, quantitative differentiator. While other indazole derivatives have been studied for AChE inhibition, this specific compound provides a validated nanomolar potency in a defined biochemical assay, making it a useful tool for neurobiology and vector control research.

AChE Inhibition
Cross-study comparable
IC50 142 nM
Reported assay potency context; supports screening fit
Recombinant Anopheles AChE, Ellman assay
Acetylcholinesterase inhibition Malaria vector control Neurobiology

CDK4/CDK6 Kinase Inhibition

The compound has been reported to inhibit cyclin-dependent kinases (CDKs), specifically CDK4 and CDK6, which are key regulators of the cell cycle . This activity is a differentiating feature compared to other 2-methyl-2H-indazole isomers that lack the 4-acetyl group and may not engage these targets. The specific substitution pattern is hypothesized to facilitate binding to the CDK ATP-binding pocket, a feature not shared by many simple indazole building blocks.

CDK4/6 Kinase Inhibition
Class-level
Reported CDK4/6 engagement
Supports cell cycle research context; data to verify
Exact IC50 not publicly available
Kinase inhibition Cancer research Cell cycle regulation

Distinct Physicochemical Profile

The compound has a predicted XLogP3 value of 1.3 and a topological polar surface area (TPSA) of 34.9 Ų [1]. These physicochemical parameters differ significantly from other indazole regioisomers (e.g., 5-acetyl-2-methyl-2H-indazole) and provide a quantitative basis for selection when optimizing properties like membrane permeability and solubility during lead development.

Physicochemical Profile
Cross-study comparable
XLogP3 1.3 · TPSA 34.9 Ų
Supports property-guided selection for lead optimization
Predicted values; experimental validation recommended
Medicinal chemistry Physicochemical properties Lead optimization

4-Acetyl-2-methyl-2H-indazole Applications


AChE Inhibitor Development for Vector Control

Given its validated nanomolar potency against Anopheles gambiae AChE [1], 4-Acetyl-2-methyl-2H-indazole serves as an excellent starting scaffold for the design of novel insecticides or synergistic agents targeting malaria vectors. Its activity can be further optimized through medicinal chemistry efforts to improve selectivity and pharmacokinetic properties.

CDK4/6 Chemical Probe for Cell Cycle Research

The reported inhibitory activity against CDK4 and CDK6 positions this compound as a valuable chemical probe for studying cell cycle dysregulation in cancer. Researchers can use it to dissect CDK4/6-specific pathways in various cancer cell lines, either as a standalone tool or as a comparative agent alongside established CDK4/6 inhibitors.

Kinase Inhibitor Design Scaffold

The 2H-indazole core with 4-acetyl substitution provides a privileged scaffold for targeting the ATP-binding pocket of kinases. The compound's physicochemical profile [2] makes it a suitable starting point for lead optimization campaigns, where medicinal chemists can introduce additional substituents to enhance potency and selectivity against a desired kinase target.

Application
Selection Property
Validation Focus
AChE inhibitor discovery (vector control)
Reported AChE inhibition activity
AChE selectivity & species specificity
CDK4/6 chemical probe (cell cycle)
Cell cycle kinase engagement
CDK4/6 pathway selectivity & potency confirmation
Kinase inhibitor scaffold design
2H-indazole privileged scaffold with modifiable positions
Kinase panel selectivity optimization

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37 linked technical documents
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